6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a (5Z)-5-[(4-methoxyphenyl)methylidene] group at position 5, a 4-oxo-2-sulfanylidene moiety, and a hexanamide chain terminating in an N-(1,3-thiazol-2-yl) substituent. Thiazolidinones are renowned for their diverse pharmacological properties, including antimicrobial, antiviral, and enzyme-inhibitory activities .
Properties
IUPAC Name |
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c1-26-15-8-6-14(7-9-15)13-16-18(25)23(20(27)29-16)11-4-2-3-5-17(24)22-19-21-10-12-28-19/h6-10,12-13H,2-5,11H2,1H3,(H,21,22,24)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTYURHYGBRDJP-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide , also known as C26H26N4O4S2 (ChemDiv ID: 4578-0742), is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews its biological properties, including its antioxidant, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a thiazolidine ring, which is crucial for its biological activity.
1. Antioxidant Activity
Thiazolidinone derivatives are known for their antioxidant properties. Research indicates that modifications in the thiazolidinone structure can significantly enhance antioxidant activity. For instance, compounds with specific substitutions at the 4-position of the thiazolidine ring showed improved inhibition of lipid peroxidation, as measured by the TBARS assay. Notably, compounds with a 4-hydroxyphenyl substituent exhibited the highest antioxidant activity with effective concentrations (EC) in the range of to mM .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies against multiple cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Notable findings include:
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |
|---|---|---|---|---|
| 6Z | HepG2 | 6.19 ± 0.50 | Sorafenib | 9.18 ± 0.60 |
| 6Z | MCF-7 | 5.10 ± 0.40 | Doxorubicin | 7.26 ± 0.30 |
These results indicate that the compound exhibits potent antiproliferative effects comparable to established chemotherapeutic agents .
3. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens. In one study, derivatives of thiazolidinones demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Study 1: Antioxidant Efficacy
A study evaluating a series of thiazolidinone derivatives found that those with specific structural modifications exhibited enhanced antioxidant properties. The best-performing compounds showed a marked reduction in oxidative stress markers in cellular models .
Case Study 2: Anticancer Mechanism
In vitro assays demonstrated that the compound induced apoptosis in cancer cells via the caspase pathway and influenced cell cycle regulation, further supporting its potential as an anticancer agent . The study highlighted that the presence of specific functional groups significantly influenced cytotoxicity levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Variations and Functional Groups
Key Observations :
Comparison with Analogues :
- Les-6222 () employs a similar condensation-cyclization strategy but substitutes nitrobenzaldehyde for 4-methoxybenzaldehyde, affecting reaction kinetics and yield .
- Compounds in and utilize sodium acetate or DMF-acetic acid mixtures for cyclization, suggesting solvent polarity and base strength are critical for optimizing the target compound’s synthesis .
Physicochemical Properties
Table 2: Spectral and Solubility Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
